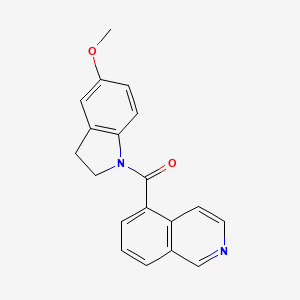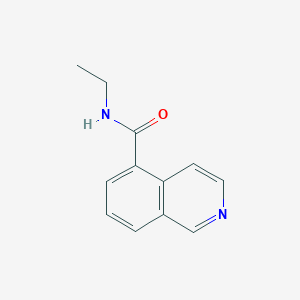![molecular formula C17H19F2N3O B7189471 N-[1-(2,2-difluoroethyl)piperidin-4-yl]isoquinoline-5-carboxamide](/img/structure/B7189471.png)
N-[1-(2,2-difluoroethyl)piperidin-4-yl]isoquinoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,2-difluoroethyl)piperidin-4-yl]isoquinoline-5-carboxamide: is a synthetic organic compound that features a piperidine ring substituted with a difluoroethyl group and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2-difluoroethyl)piperidin-4-yl]isoquinoline-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like 2,2-difluoroethylamine.
Coupling with Isoquinoline: The final step involves coupling the piperidine derivative with an isoquinoline carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the isoquinoline moiety, potentially forming alcohol derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of N-[1-(2,2-difluoroethyl)piperidin-4-yl]isoquinoline-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The difluoroethyl group can enhance the binding affinity and selectivity towards these targets. The isoquinoline moiety may play a role in modulating the activity of the compound by interacting with different pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,2-difluoroethyl)piperidin-4-yl]benzamide
- N-[1-(2,2-difluoroethyl)piperidin-4-yl]quinoline-5-carboxamide
Uniqueness
N-[1-(2,2-difluoroethyl)piperidin-4-yl]isoquinoline-5-carboxamide is unique due to the presence of both the difluoroethyl group and the isoquinoline moiety. This combination can result in distinct pharmacological properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
N-[1-(2,2-difluoroethyl)piperidin-4-yl]isoquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-16(19)11-22-8-5-13(6-9-22)21-17(23)15-3-1-2-12-10-20-7-4-14(12)15/h1-4,7,10,13,16H,5-6,8-9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPMLMLIKXSIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC3=C2C=CN=C3)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-bromopyridin-2-yl)-2-(1-oxa-4-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B7189390.png)
![1-[2-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]acetyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7189393.png)
![2-(2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7189395.png)
![N-(2-methylphenyl)-3-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7189400.png)
![2-[3-[[ethyl(methyl)amino]methyl]pyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7189404.png)
![N-ethyl-3-[[2-(2-methyl-5-phenylmorpholin-4-yl)acetyl]amino]benzamide](/img/structure/B7189411.png)
![6-chloro-2-[[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methyl]-3H-quinazolin-4-one](/img/structure/B7189429.png)
![3-(3-Fluoro-4-methylphenyl)-5-[3-[4-(trifluoromethyl)piperidin-1-yl]propyl]-1,2,4-oxadiazole](/img/structure/B7189433.png)
![N-(benzylcarbamoyl)-2-(8-oxa-2-azaspiro[4.5]decan-2-yl)acetamide](/img/structure/B7189435.png)

![3-(3,5-dimethylpyrazol-1-yl)-N-[2-(4-fluorophenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7189445.png)

![N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]isoquinoline-5-carboxamide](/img/structure/B7189464.png)
![[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-phenoxypyridin-2-yl)methanone](/img/structure/B7189478.png)
